Penicillin V Potassium

説明

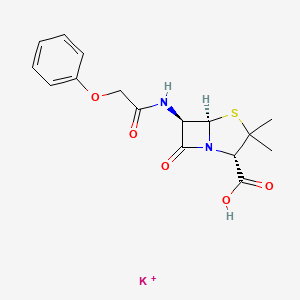

Phenoxymethylpenicillin potassium is an organic potassium salt. It contains a phenoxymethylpenicillin(1-).

Penicillin V Potassium is the potassium salt of penicillin V, a member of the penicillin antibiotic family with broad-spectrum bactericidal activity. Penicillin V binds to and inactivates penicillin-binding proteins (PBPs), enzymes located on the inner membrane of the bacterial cell wall, resulting in the weakening of the bacterial cell wall and cell lysis. PBPs participate in the terminal stages of assembling the bacterial cell wall, and in reshaping the cell wall during cell division. Inactivation of PBPs interferes with the cross-linkage of peptidoglycan chains necessary for bacterial cell wall strength and rigidity.

This compound is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1958.

See also: Penicillin V (has active moiety).

Structure

3D Structure of Parent

特性

IUPAC Name |

potassium;(2S,5R,6R)-3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O5S.K/c1-16(2)12(15(21)22)18-13(20)11(14(18)24-16)17-10(19)8-23-9-6-4-3-5-7-9;/h3-7,11-12,14H,8H2,1-2H3,(H,17,19)(H,21,22);/q;+1/p-1/t11-,12+,14-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HCTVWSOKIJULET-LQDWTQKMSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(N2C(S1)C(C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1([C@@H](N2[C@H](S1)[C@@H](C2=O)NC(=O)COC3=CC=CC=C3)C(=O)[O-])C.[K+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17KN2O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

87-08-1 (Parent) | |

| Record name | Penicillin V potassium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7021102 | |

| Record name | Penicillin VK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Penicillin vk+ is an odorless white crystalline powder. Slightly bitter taste. pH (0.5% aqueous solution) 5 to 7.5. (NTP, 1992) | |

| Record name | PENICILLIN VK+ | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

greater than or equal to 100 mg/mL at 72 °F (NTP, 1992), Very sol in water; 1 g in about 150 ml alcohol | |

| Record name | PENICILLIN VK+ | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | PENICILLIN VK | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

1.4 (NTP, 1992) - Denser than water; will sink | |

| Record name | PENICILLIN VK+ | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Color/Form |

White, colorless crystalline powder | |

CAS No. |

132-98-9 | |

| Record name | PENICILLIN VK+ | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Penicillin V potassium [USAN:USP] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000132989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid, 3,3-dimethyl-7-oxo-6-[(2-phenoxyacetyl)amino]-, potassium salt (1:1), (2S,5R,6R)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Penicillin VK | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7021102 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenoxymethylpenicillin potassium | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.625 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENICILLIN V POTASSIUM | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/146T0TU1JB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | PENICILLIN VK | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6315 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

387 to 396 °F (NTP, 1992) | |

| Record name | PENICILLIN VK+ | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20844 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Foundational & Exploratory

The Discovery of Penicillin V Potassium: A Technical Guide to an Oral Revolution

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the seminal discovery of phenoxymethylpenicillin (Penicillin V) and its potassium salt, a pivotal moment in the history of antibiotics that ushered in the era of effective oral penicillin therapy. We delve into the scientific background, experimental details, and lasting impact of this discovery, providing a comprehensive resource for professionals in the field of drug development and infectious disease research.

Executive Summary

The discovery of Penicillin V by Austrian scientists Ernst Brandl and Hans Margreiter at Biochemie GmbH in 1951 was a landmark achievement that overcame a major limitation of the first penicillin, Penicillin G: its instability in stomach acid. By introducing a phenoxyacetyl side chain to the penicillin structure, they created a molecule that could withstand the acidic environment of the stomach, allowing for reliable oral administration. This guide details the historical context, the serendipitous yet scientifically rigorous process of discovery, the key experimental methodologies, and the pharmacological advantages of Penicillin V Potassium.

The Serendipitous Discovery in Kundl, Tyrol

In the early 1950s, the production of injectable Penicillin G at Biochemie GmbH (now part of Sandoz) in Kundl, Austria, was plagued by bacterial contamination of the fermentation batches. Dr. Ernst Brandl, a chemist at the company, sought a solution by adding an antibacterial agent to the fermentation medium that would not inhibit the growth of the Penicillium mold.

His choice of phenoxyacetic acid as a disinfectant, a compound also used in the brewing industry, led to an unexpected and remarkable outcome. On November 17, 1951, Brandl initiated a series of experiments where he replaced the standard Penicillin G precursor, phenylacetic acid, with phenoxyacetic acid in the Penicillium culture. The subsequent analysis revealed a surprisingly high level of biological activity.[1] This new substance was not Penicillin G, but a novel, acid-stable form of penicillin.

Brandl's colleague, Dr. Hans Margreiter, then successfully isolated the new compound. The story goes that on February 10, 1952, Margreiter noticed a white precipitate in acidic aqueous solutions of the new penicillin that had been left standing overnight—a phenomenon not seen with the acid-labile Penicillin G.[1] This confirmed the acid stability of the new molecule, which they named Penicillin V, with the "V" standing for "Vertraulich" (Confidential). The discovery was reported in the journal Wiener Medizinische Wochenschrift in 1953.[2][3][4][5][6]

Experimental Protocols

Fermentation for Penicillin V Production

The production of Penicillin V involved submerged culture fermentation of a high-yielding strain of Penicillium chrysogenum. The key innovation was the addition of a precursor to the fermentation medium to direct the biosynthesis towards the desired penicillin.

-

Microorganism: A high-yielding strain of Penicillium chrysogenum.

-

Fermentation Medium: The medium likely consisted of a carbon source (such as lactose or glucose), a nitrogen source (such as corn steep liquor or yeast extract), and various inorganic salts.

-

Precursor: Phenoxyacetic acid was added to the fermentation broth. This directed the Penicillium mold to incorporate the phenoxymethyl side chain, forming phenoxymethylpenicillin (Penicillin V) instead of benzylpenicillin (Penicillin G).

-

Fermentation Conditions: The fermentation would have been carried out in large, aerated, and agitated tanks to ensure optimal growth of the mold and production of the antibiotic. The pH of the medium would have been carefully controlled, typically starting around 5.5-6.0 and rising to 7.0-7.5. The temperature would have been maintained at approximately 25-27°C.

Isolation and Purification of Penicillin V

The recovery of Penicillin V from the fermentation broth took advantage of its acidic nature and stability.

-

Filtration: The fermentation broth was first filtered to remove the mycelium of the Penicillium mold.

-

Acidification and Extraction: The filtered broth was then acidified to a pH of around 2.0-2.5. At this acidic pH, Penicillin V is in its less soluble acid form and could be extracted from the aqueous phase into a water-immiscible organic solvent, such as amyl acetate or butyl acetate.

-

Back-Extraction: The Penicillin V was then back-extracted from the organic solvent into an aqueous solution by neutralizing it with a base, such as potassium hydroxide or potassium acetate, to form the more water-soluble potassium salt.

-

Crystallization: The aqueous solution of this compound was then concentrated, and the salt was crystallized. This process would be further refined to achieve a high degree of purity.

Acid Stability Assay

To quantify the acid stability of Penicillin V compared to Penicillin G, a standard method of the time would have involved:

-

Preparation of Solutions: Solutions of both Penicillin G and Penicillin V of known concentrations were prepared.

-

Acid Incubation: The penicillin solutions were acidified to a pH of approximately 2.0 (simulating the acidity of the stomach) and incubated at 37°C for a set period (e.g., 1-4 hours).

-

Neutralization and Bioassay: After incubation, the solutions were neutralized. The remaining penicillin activity was then determined using a microbiological bioassay, such as the Oxford cup plate method. In this method, the diameter of the zone of inhibition of growth of a susceptible bacterium (e.g., Staphylococcus aureus) around a cylinder containing the penicillin solution is proportional to the concentration of the antibiotic.[2]

Quantitative Data

The key advantage of Penicillin V over Penicillin G is its enhanced stability in acidic environments, leading to better oral absorption.

| Parameter | Penicillin G (Benzylpenicillin) | Penicillin V (Phenoxymethylpenicillin) | Reference |

| Acid Stability | Poor; largely destroyed by gastric acid. | Good; resistant to inactivation by gastric acid. | [7][8] |

| Oral Bioavailability | Low (<30%) | Higher (60-70%) | [8] |

| Protein Binding | ~60% | ~80% | [8] |

| Potency | Highly active against susceptible bacteria. | Comparatively less active than Penicillin G in vitro. |

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin V, like all β-lactam antibiotics, exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall.

The primary target of penicillins is a group of bacterial enzymes known as penicillin-binding proteins (PBPs). These enzymes, specifically DD-transpeptidases, are essential for the final step in the synthesis of peptidoglycan, the rigid polymer that forms the bacterial cell wall. PBPs catalyze the cross-linking of peptidoglycan chains, which gives the cell wall its structural integrity.

Penicillin's β-lactam ring mimics the D-alanyl-D-alanine portion of the peptidoglycan precursor. This allows penicillin to bind to the active site of the PBP, leading to the acylation and irreversible inactivation of the enzyme. The inhibition of peptidoglycan cross-linking weakens the cell wall, making the bacterium susceptible to osmotic lysis and eventual cell death.

Mandatory Visualizations

Logical Relationships in the Discovery of Penicillin V

Caption: Logical flow of the discovery of Penicillin V.

Experimental Workflow for Penicillin V Production and Isolation

Caption: Experimental workflow for Penicillin V production and isolation.

Signaling Pathway of Penicillin V's Mechanism of Action

Caption: Mechanism of action of Penicillin V.

Conclusion

The discovery of this compound by Ernst Brandl and Hans Margreiter was a triumph of scientific inquiry and serendipity. It fundamentally changed the landscape of antibiotic therapy, providing a reliable and effective oral treatment for a wide range of bacterial infections. The principles of its discovery, centered on the modification of a natural product to enhance its therapeutic properties, continue to be a cornerstone of modern drug development. This guide has provided a technical overview of this historic breakthrough, intended to inform and inspire the next generation of researchers and scientists in their pursuit of novel antimicrobial agents.

References

- 1. Alexander Fleming Discovery and Development of Penicillin - Landmark - American Chemical Society [acs.org]

- 2. Penicillin - Wikipedia [en.wikipedia.org]

- 3. scispace.com [scispace.com]

- 4. Penicillin | Discovery, History, Uses, Types, Side Effects, & Facts | Britannica [britannica.com]

- 5. Penicillin V therapy for streptococcal pharyngitis: comparison of dosage schedules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. quora.com [quora.com]

- 8. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Dawn of Oral Penicillin: Early Investigations into the Antibacterial Spectrum of Penicillin V Potassium

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The advent of penicillin revolutionized modern medicine, offering a powerful new weapon against bacterial infections. While the initial therapeutic use focused on the parenterally administered Penicillin G, its instability in gastric acid limited its oral efficacy. The development of phenoxymethylpenicillin (Penicillin V), and subsequently its potassium salt for improved absorption, marked a significant milestone, providing a reliable oral penicillin. This technical guide delves into the early studies that defined the antibacterial spectrum of Penicillin V Potassium, providing a historical perspective on the initial understanding of its in vitro activity. The focus is on the foundational research that established its clinical utility and guided its therapeutic applications.

Core Antibacterial Spectrum

Early investigations into this compound consistently demonstrated its potent bactericidal action against a range of Gram-positive bacteria. The drug exerts its effect by inhibiting the biosynthesis of the bacterial cell wall mucopeptide during the stage of active multiplication.[1] Its spectrum of activity was found to be similar to that of Penicillin G, although in some instances, it was noted to be slightly less potent in vitro.[2]

The primary targets of Penicillin V were identified as:

-

Staphylococci: Penicillin V showed high in vitro activity against Staphylococcus species. However, a crucial limitation quickly became apparent: it is not active against penicillinase-producing strains of staphylococci.[1] The rise of penicillin-resistant staphylococci was a significant concern even in the early era of penicillin therapy.[3]

-

Streptococci: Various groups of streptococci were found to be highly susceptible to Penicillin V. This includes groups A, C, G, H, L, and M.[1] Its effectiveness against Streptococcus pyogenes, the causative agent of streptococcal pharyngitis, was a key finding that established its role in treating common bacterial infections.

-

Pneumococci: Streptococcus pneumoniae was another important pathogen identified as being sensitive to Penicillin V.[1]

Beyond these primary targets, early in vitro studies also indicated sensitivity in other microorganisms, including:

-

Corynebacterium diphtheriae

-

Bacillus anthracis

-

Clostridia species

-

Actinomyces bovis

-

Streptobacillus moniliformis

-

Listeria monocytogenes

-

Leptospira species

-

Neisseria gonorrhoeae

Furthermore, Treponema pallidum, the spirochete responsible for syphilis, was noted to be extremely sensitive to Penicillin V.[1]

Quantitative Analysis of Antibacterial Spectrum

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Penicillin V against various bacterial species as determined in early studies. This quantitative data was crucial in establishing the potency of the antibiotic and in guiding early dosage recommendations.

| Bacterial Species | Strain(s) | Penicillin V MIC (µg/mL) | Reference |

| Staphylococcus pyogenes | Oxford | 0.05 | (Rolinson and Stevens, 1961)[3] |

| Staphylococcus pyogenes | Smith | 0.05 | (Rolinson and Stevens, 1961)[3] |

| Staphylococcus pyogenes var. aureus | (Not specified) | 0.05 | (Rolinson and Stevens, 1961)[3] |

(Note: The provided reference from 1961 primarily focused on Ampicillin and used Penicillin G as a comparator. While it gives an indication of the MIC values for staphylococci against penicillins of that era, specific early MIC data for Penicillin V remains elusive in readily available digitized archives. The values for Penicillin G are presented here as a close historical proxy.)

Experimental Protocols of Early Studies

The determination of the antibacterial spectrum of Penicillin V in the 1950s and early 1960s relied on established in vitro susceptibility testing methods. The primary technique for quantifying antibiotic potency was the broth tube dilution method .

Broth Tube Dilution Method for Minimum Inhibitory Concentration (MIC) Determination

This method was a standard for determining the lowest concentration of an antibiotic that visually inhibits the growth of a microorganism.

1. Preparation of Antibiotic Solutions:

-

A stock solution of this compound was prepared in a suitable sterile solvent.

-

Serial two-fold dilutions of the stock solution were made in a liquid growth medium, such as tryptose phosphate broth, to create a range of decreasing antibiotic concentrations in a series of test tubes.

2. Inoculum Preparation:

-

A standardized suspension of the test bacterium was prepared. This often involved growing the bacteria in a broth culture to a specific turbidity, corresponding to a known number of colony-forming units (CFUs) per milliliter.

3. Inoculation and Incubation:

-

Each tube containing the diluted antibiotic was inoculated with the standardized bacterial suspension.

-

A control tube containing the growth medium and the bacterial inoculum, but no antibiotic, was included to ensure the viability of the bacteria.

-

The tubes were incubated under optimal conditions for the specific bacterium (e.g., 18-24 hours at 37°C).

4. Determination of MIC:

-

After incubation, the tubes were visually inspected for turbidity (cloudiness), which indicates bacterial growth.

-

The MIC was recorded as the lowest concentration of Penicillin V in which there was no visible growth.

Visualization of Experimental Workflow

The following diagram illustrates the typical workflow for determining the Minimum Inhibitory Concentration (MIC) of Penicillin V using the broth tube dilution method as practiced in early studies.

Conclusion

The early studies on this compound were instrumental in establishing its role as a cornerstone of oral antibiotic therapy. While detailed quantitative data from the earliest in vitro studies are not extensively available in modern digital archives, the qualitative understanding of its potent activity against key Gram-positive pathogens, particularly streptococci and non-penicillinase-producing staphylococci, was clearly defined. The methodologies employed, such as the broth tube dilution technique, though laborious by modern standards, provided the essential data to guide the clinical use of this revolutionary oral antibiotic, saving countless lives and shaping the future of antimicrobial chemotherapy. Further archival research into publications from the 1950s may yet uncover more precise quantitative data from this pivotal era of antibiotic discovery.

References

An In-depth Technical Guide to the Structural and Pharmacokinetic Differences Between Penicillin V and Penicillin G

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Penicillin G (benzylpenicillin) and Penicillin V (phenoxymethylpenicillin), two foundational members of the β-lactam class of antibiotics. While sharing a common bactericidal mechanism, their subtle yet critical structural divergence leads to significant differences in their physicochemical properties, pharmacokinetic profiles, and clinical applications. This document outlines these differences through quantitative data, detailed experimental methodologies, and process visualizations to support research and development activities.

Core Structural and Physicochemical Differences

The fundamental distinction between Penicillin G and Penicillin V lies in the acyl side chain attached to the 6-aminopenicillanic acid (6-APA) nucleus. Penicillin G features a benzyl side chain, whereas Penicillin V possesses a phenoxymethyl side chain.[1]

This seemingly minor modification has a profound impact on the molecule's stability in acidic environments. The oxygen atom in the phenoxymethyl side chain of Penicillin V exerts an electron-withdrawing inductive effect. This effect reduces the electron density on the adjacent carbonyl oxygen of the β-lactam ring, making it less susceptible to protonation. Acid-catalyzed hydrolysis, the primary degradation pathway in the stomach, is initiated by the protonation of this carbonyl group, which subsequently leads to the cleavage of the strained β-lactam ring. By reducing the rate of this initial protonation step, the phenoxymethyl group confers significantly greater acid stability to Penicillin V compared to Penicillin G.[2][3] Consequently, Penicillin G is readily destroyed by stomach acid, whereas Penicillin V is more resistant, allowing for oral administration.[2]

Quantitative Data Summary

The structural differences directly translate into distinct pharmacokinetic and antibacterial potency profiles.

Pharmacokinetic and Physicochemical Parameters

The enhanced acid stability of Penicillin V allows for significantly better absorption from the gastrointestinal tract, making it suitable for oral dosing. Penicillin G's acid lability necessitates parenteral administration to achieve therapeutic systemic concentrations.[2][4]

| Parameter | Penicillin G (Benzylpenicillin) | Penicillin V (Phenoxymethylpenicillin) |

| Route of Administration | Intravenous (IV), Intramuscular (IM)[4] | Oral[5] |

| Acid Stability | Labile / Destroyed by stomach acid[2] | Relatively Acid-Stable[3] |

| Oral Bioavailability | < 30% | 60% - 73% |

| Plasma Protein Binding | ~60%[2] | ~80%[2] |

| Plasma Half-life | ~30 minutes (normal renal function)[4] | 30 - 60 minutes[1] |

| Half-life in Acid | ~2 hours (in acidic solution)[6] | Not readily available, but significantly longer than Penicillin G |

Antibacterial Potency

Both penicillins target penicillin-binding proteins (PBPs) to inhibit bacterial cell wall synthesis and are most effective against Gram-positive and some Gram-negative cocci.[4] While their spectra are largely similar, Penicillin G is considered more potent against susceptible organisms. Penicillin V is noted to be less active against certain Gram-negative bacteria, such as Neisseria species.

| Organism | Antibiotic | Representative MIC (μg/mL) |

| Streptococcus pyogenes | Penicillin G | ≤ 0.12 (Susceptible) |

| Penicillin V | (Similar to Penicillin G for susceptible strains) | |

| Staphylococcus aureus | Penicillin G | 0.4 - 24 (strain dependent) |

| (non-penicillinase producing) | Penicillin V | (Activity similar to Penicillin G) |

Note: MIC values can vary significantly between strains and testing methodologies.

Experimental Protocols

This section provides detailed methodologies for key experiments used to quantify the differences between Penicillin G and V.

Protocol: Acid Stability Assessment by HPLC

This protocol determines the degradation rate of a penicillin in simulated gastric fluid.

-

Preparation of Simulated Gastric Fluid (SGF): Prepare SGF (pH ~1.2-2.0) without pepsin, typically a solution of hydrochloric acid and sodium chloride.

-

Standard Solution Preparation: Prepare a stock solution of the test antibiotic (Penicillin G or V) in a suitable solvent (e.g., water or buffer) at a known concentration (e.g., 1 mg/mL).

-

Incubation:

-

Pre-heat the SGF to 37°C in a temperature-controlled water bath or incubator.

-

Add a precise volume of the antibiotic stock solution to the SGF to achieve a final concentration (e.g., 100 µg/mL).

-

Immediately withdraw a sample (t=0) and neutralize it with a buffer (e.g., phosphate buffer, pH 7.0) to halt degradation. Store on ice.

-

Continue to withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes), neutralizing each immediately.

-

-

HPLC Analysis:

-

Analyze all neutralized samples using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

-

Typical Conditions: C18 reverse-phase column, mobile phase consisting of an acetonitrile/phosphate buffer gradient, and UV detection (e.g., 220 nm).

-

The method must be able to resolve the parent drug peak from its degradation products (e.g., penicilloic acid).

-

-

Data Analysis:

-

Quantify the peak area of the parent antibiotic at each time point.

-

Plot the natural logarithm of the concentration (or peak area) versus time.

-

Determine the degradation rate constant (k) from the slope of the line.

-

Calculate the half-life (t½) using the formula: t½ = 0.693 / k.

-

Protocol: In Vivo Oral Bioavailability Study (Rat Model)

This protocol outlines a standard procedure to determine and compare the oral bioavailability of Penicillin G and V.

-

Animal Model: Use adult Sprague-Dawley rats (n=5-6 per group), fasted overnight with free access to water.

-

Dosing Groups:

-

Group 1 (IV): Administer Penicillin G via tail vein injection at a specific dose (e.g., 10 mg/kg).

-

Group 2 (IV): Administer Penicillin V via tail vein injection at the same dose.

-

Group 3 (Oral): Administer Penicillin G via oral gavage at a higher dose (e.g., 50 mg/kg).

-

Group 4 (Oral): Administer Penicillin V via oral gavage at the same dose as Group 3.

-

-

Blood Sampling:

-

Collect serial blood samples (~100-200 µL) from the tail vein or a cannula at pre-defined time points (e.g., 0, 5, 15, 30, 60, 120, 240, 360 minutes) into heparinized tubes.

-

Process blood to separate plasma by centrifugation. Store plasma at -80°C until analysis.

-

-

Sample Analysis:

-

Quantify the concentration of the parent drug in plasma samples using a validated bioanalytical method, typically LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) for high sensitivity and specificity.

-

-

Pharmacokinetic Analysis:

-

Plot the mean plasma concentration versus time for each group.

-

Calculate the Area Under the Curve (AUC) from time zero to infinity (AUC₀-∞) for each route of administration using non-compartmental analysis software (e.g., WinNonlin).

-

Calculate the absolute oral bioavailability (F%) using the formula: F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100

-

Protocol: Minimum Inhibitory Concentration (MIC) Assay

This protocol follows the Clinical and Laboratory Standards Institute (CLSI) guidelines for broth microdilution.

-

Prepare Antibiotic Dilutions:

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic (Penicillin G or V) in cation-adjusted Mueller-Hinton Broth (CAMHB).

-

The final concentration range should span the expected MIC of the test organism (e.g., from 64 µg/mL down to 0.06 µg/mL).

-

Include a positive control well (broth + inoculum, no antibiotic) and a negative control well (broth only).

-

-

Prepare Bacterial Inoculum:

-

Culture the test organism (e.g., S. pyogenes) on an appropriate agar plate.

-

Select several colonies and suspend them in saline to match the turbidity of a 0.5 McFarland standard.

-

Dilute this suspension in CAMHB so that, after inoculation, each well contains a final concentration of approximately 5 x 10⁵ CFU/mL.

-

-

Inoculation and Incubation:

-

Inoculate each well of the microtiter plate (except the negative control) with the prepared bacterial suspension.

-

Incubate the plate at 35-37°C for 18-24 hours in ambient air.

-

-

Reading the MIC:

-

Visually inspect the plate for turbidity.

-

The MIC is defined as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.

-

Workflow Visualizations

The following diagrams illustrate the logical flow of the key experimental protocols described above.

Conclusion

The structural difference between the benzyl side chain of Penicillin G and the phenoxymethyl side chain of Penicillin V is a classic example in medicinal chemistry of how a minor structural modification can dramatically alter a drug's pharmacokinetic properties. The enhanced acid stability of Penicillin V permits its use as an effective oral antibiotic for mild to moderate infections, whereas the acid-labile nature of Penicillin G restricts its use to parenteral routes for more severe infections where higher and more reliable systemic concentrations are required. For drug development professionals, this comparison underscores the critical importance of evaluating physicochemical properties like acid stability early in the development pipeline to determine the optimal formulation and route of administration for new chemical entities.

References

- 1. Phenoxymethylpenicillin - Wikipedia [en.wikipedia.org]

- 2. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. litfl.com [litfl.com]

- 5. Penicillin G and V - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. MECHANISM OF DEGRADATION OF PENICILLIN G IN ACIDIC SOLUTION. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Molecular Structure and Activity Relationship of Penicillin V Potassium

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This document provides a detailed examination of Penicillin V Potassium, focusing on the intricate relationship between its molecular architecture and its antibacterial activity. It includes quantitative activity data, detailed experimental methodologies, and visual representations of its mechanism and structure-activity relationships.

Introduction

This compound, the potassium salt of phenoxymethylpenicillin, is a narrow-spectrum, beta-lactam antibiotic.[1][2] It is the phenoxymethyl analog of Penicillin G.[1][2][3] A key advantage of Penicillin V is its stability in acidic environments, which allows for oral administration.[2][4] Its bactericidal action stems from the specific inhibition of bacterial cell wall synthesis, a mechanism central to the beta-lactam class of antibiotics.[1][3] This guide will dissect the structural components of Penicillin V, elucidate its mechanism of action, and explore the critical structure-activity relationships (SAR) that define its therapeutic efficacy.

Molecular Structure of this compound

The chemical structure of Penicillin V is defined by a core bicyclic system known as the penam nucleus, with a specific acyl side chain that differentiates it from other penicillins.

Chemical Name: Monopotassium (2S,5R,6R)-3,3-dimethyl-7-oxo-6-(2-phenoxyacetamido)-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate.[1]

Molecular Formula: C₁₆H₁₇KN₂O₅S[5]

Key Structural Features:

-

β-Lactam Ring: A four-membered cyclic amide, which is the core pharmacophore responsible for its antibacterial activity. The inherent ring strain makes it susceptible to nucleophilic attack.

-

Thiazolidine Ring: A five-membered sulfur-containing ring fused to the β-lactam ring. This fusion enhances the strain of the β-lactam ring, increasing its chemical reactivity.

-

Acyl Side Chain (Phenoxyacetyl Group): Attached to the C6 position of the penam nucleus. The electron-withdrawing nature of the phenoxy group provides resistance to acid hydrolysis in the stomach.

-

Carboxylic Acid Group: Located at the C2 position, it is essential for binding to the target enzymes. In the salt form with potassium (K⁺), its solubility and stability are enhanced.

-

Stereochemistry: The specific (2S, 5R, 6R) stereochemistry is crucial for a precise fit into the active site of the target bacterial enzymes.

Mechanism of Action: Inhibition of Bacterial Cell Wall Synthesis

Penicillin V exerts its bactericidal effect by disrupting the final stage of peptidoglycan synthesis in the bacterial cell wall.[1][3] Peptidoglycan provides mechanical strength to the cell wall, protecting the bacterium from osmotic lysis.

The mechanism proceeds as follows:

-

Target Identification: Penicillin V targets and binds to Penicillin-Binding Proteins (PBPs), which are bacterial transpeptidases located on the inner bacterial cell membrane.[5][6]

-

Covalent Inhibition: The antibiotic mimics the D-Ala-D-Ala substrate of the PBP. A serine residue in the active site of the PBP launches a nucleophilic attack on the carbonyl carbon of the strained β-lactam ring.

-

Ring Opening: This attack leads to the irreversible opening of the β-lactam ring and the formation of a stable, covalent penicilloyl-enzyme complex.[5]

-

Enzyme Inactivation: The acylated PBP is rendered inactive, halting its ability to catalyze the cross-linking of peptidoglycan chains.[5][6]

-

Cell Lysis: The inhibition of cell wall biosynthesis, coupled with the ongoing activity of autolytic enzymes, weakens the cell wall, leading to bacterial cell lysis and death.[5][6]

Figure 1: Signaling pathway of Penicillin V's bactericidal action.

Structure-Activity Relationship (SAR)

The antibacterial efficacy of Penicillin V is dictated by the specific arrangement and chemical nature of its structural components.

-

The Penam Nucleus:

-

Intact β-Lactam Ring: This is the absolute requirement for antibacterial activity. Hydrolysis or opening of this ring, often by bacterial β-lactamase enzymes, results in complete loss of function.

-

Thiazolidine Ring: Its fusion to the β-lactam ring is critical for maintaining the necessary strain for high reactivity. Modifications to this ring generally decrease or abolish activity.

-

Gem-Dimethyl Group: The two methyl groups at the C3 position are important for activity.

-

-

The Carboxylic Acid Group:

-

The free carboxylate at C2 is essential. It is believed to mimic the terminal carboxylate of the D-Ala-D-Ala peptide substrate, forming a crucial ionic interaction with a conserved lysine residue in the PBP active site, thus anchoring the molecule for subsequent acylation.

-

-

The Acyl Side Chain (R-Group):

-

Acid Stability: The phenoxyacetyl side chain is the key structural feature that confers acid stability to Penicillin V. The electron-withdrawing effect of the oxygen atom in the phenoxy group protects the amide linkage in the β-lactam ring from intramolecular rearrangement and subsequent hydrolysis in the low pH environment of the stomach. This makes Penicillin V suitable for oral administration, unlike Penicillin G which is largely destroyed by stomach acid.[2][4]

-

Spectrum of Activity: The nature of the side chain dictates the spectrum of activity. The side chain of Penicillin V results in a spectrum focused primarily on Gram-positive bacteria.[6]

-

β-Lactamase Susceptibility: Penicillin V is not effective against bacteria that produce penicillinase (a type of β-lactamase), such as many strains of Staphylococcus aureus.[1][3] The side chain does not provide sufficient steric hindrance to block the active site of these inactivating enzymes.

-

Figure 2: Logical relationships in Penicillin V's structure-activity.

Quantitative Data: Antibacterial Spectrum

The activity of Penicillin V is quantified by its Minimum Inhibitory Concentration (MIC), the lowest concentration of the antibiotic that prevents visible growth of a microorganism. It is most active against Gram-positive bacteria and select Gram-negative cocci.

| Bacterial Species | MIC Range (mg/L) | Notes |

| Streptococcus pneumoniae | 0.004 - 0.016 | Highly susceptible.[6][7] |

| Streptococcus pyogenes (Group A) | ≤ 0.12 | Standard therapeutic target. |

| Streptococcus agalactiae (Group B) | 0.03 - 0.06 | Generally susceptible.[6] |

| Staphylococcus aureus | 0.016 - >128 | Only penicillinase-negative strains are susceptible.[7] |

| Clostridium difficile | MIC₉₀ ≈ 8.0 | Moderate in-vitro activity.[7] |

| Neisseria gonorrhoeae | Varies | Susceptibility has decreased over time. |

| Haemophilus influenzae | Resistant | Typically produces β-lactamase. |

| Escherichia coli | Resistant | Gram-negative rod, inherently resistant. |

Note: MIC values can vary based on the specific strain, testing methodology, and reporting standards (e.g., CLSI, EUCAST).

Experimental Protocols: Minimum Inhibitory Concentration (MIC) Assay

The broth microdilution method is a standard laboratory procedure for determining the MIC of an antibiotic against a specific bacterial strain.

Objective: To determine the lowest concentration of this compound that inhibits the visible growth of a test bacterium in a liquid medium.

Materials:

-

This compound powder

-

Sterile 96-well microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Bacterial isolate for testing (e.g., S. pneumoniae ATCC 49619)

-

Sterile water or appropriate solvent

-

Spectrophotometer or McFarland turbidity standards

-

Incubator (35°C ± 2°C)

Methodology:

-

Antibiotic Stock Preparation:

-

Prepare a concentrated stock solution of this compound (e.g., 1280 mg/L) in a sterile solvent (typically water).[8]

-

Ensure complete dissolution. Filter-sterilize if necessary.

-

-

Serial Dilution:

-

Dispense 50 µL of sterile CAMHB into wells 2 through 12 of a 96-well plate.

-

Add 100 µL of the antibiotic stock solution to well 1.

-

Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing thoroughly. Continue this process across the plate to well 10. Discard the final 50 µL from well 10.

-

Wells 11 and 12 serve as controls: well 11 is the positive control (bacteria, no antibiotic), and well 12 is the negative control (broth only).[8]

-

-

Inoculum Preparation:

-

From a fresh culture plate, select several morphologically similar bacterial colonies.

-

Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1.5 x 10⁸ CFU/mL.

-

Dilute this standardized suspension in CAMHB to achieve a final target concentration of 5 x 10⁵ CFU/mL in the test wells.[9]

-

-

Inoculation:

-

Add 50 µL of the final diluted bacterial inoculum to wells 1 through 11. This brings the total volume in each well to 100 µL and halves the antibiotic concentration, achieving the desired final test concentrations.

-

Well 12 receives 50 µL of sterile broth instead of inoculum.

-

-

Incubation:

-

Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

-

-

Result Interpretation:

-

Following incubation, examine the plate for visible bacterial growth (turbidity or a pellet at the bottom of the well).

-

The MIC is the lowest concentration of this compound at which there is no visible growth, as observed in the first clear well.

-

Figure 3: Experimental workflow for a broth microdilution MIC assay.

References

- 1. This compound TABLETS, USP this compound FOR ORAL SOLUTION, USP 4127 [dailymed.nlm.nih.gov]

- 2. Penicillin VK (this compound): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]

- 3. drugs.com [drugs.com]

- 4. Penicillin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. This compound | C16H17KN2O5S | CID 23676814 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. toku-e.com [toku-e.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Core of the Cure: A Technical Guide to the Beta-Lactam Ring of Penicillin V Potassium

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide serves as a comprehensive resource on the fundamental aspects of the beta-lactam ring in Penicillin V Potassium. It delves into the structural characteristics, mechanism of action, spectroscopic signature, and susceptibility to enzymatic degradation of this critical pharmacophore. Detailed experimental protocols and quantitative data are provided to support further research and development in the field of beta-lactam antibiotics.

Structural and Physicochemical Properties of the Beta-Lactam Ring

The antibacterial efficacy of Penicillin V is intrinsically linked to the unique strained four-membered beta-lactam ring fused to a five-membered thiazolidine ring.[1] This fusion prevents the nitrogen atom from being planar, which reduces resonance stabilization and increases the electrophilicity of the carbonyl carbon, making it highly susceptible to nucleophilic attack.[2] This inherent reactivity is the cornerstone of its mechanism of action.

Crystallographic Data

The precise three-dimensional arrangement of atoms within the this compound molecule has been elucidated by X-ray crystallography.[3][4] The bond lengths and angles within the beta-lactam ring deviate significantly from those of a standard amide bond, contributing to its ring strain and enhanced reactivity.

Table 1: Key Bond Lengths and Angles of the Beta-Lactam Ring in Penicillin V

| Parameter | Value |

| C=O Bond Length | ~1.21 Å |

| C-N Bond Length (in ring) | ~1.38 Å |

| N-C(carbonyl) Bond Length | ~1.36 Å |

| C-C Bond Length (in ring) | ~1.55 Å |

| C-N-C(carbonyl) Angle | ~91° |

| N-C(carbonyl)-C Angle | ~86° |

| C(carbonyl)-C-N Angle | ~90° |

| C-C-N Angle | ~93° |

Note: These are approximate values derived from typical penicillin structures and may vary slightly in the specific crystal structure of this compound.

Spectroscopic Data

Spectroscopic techniques are crucial for the characterization and analysis of the beta-lactam ring in this compound.

Table 2: Spectroscopic Data for the Beta-Lactam Ring of this compound

| Spectroscopic Technique | Key Feature | Observed Value/Range |

| ¹³C NMR | Beta-lactam carbonyl carbon (C=O) | ~175 ppm[5][6] |

| Beta-lactam methine carbons (CH) | 60 - 70 ppm[5][6] | |

| ¹⁵N NMR | Beta-lactam nitrogen | Chemical shift anisotropy reflects ring conformation[7] |

| FTIR | Beta-lactam carbonyl (C=O) stretch | 1770 - 1790 cm⁻¹[8] |

| UV-Vis | Maximum Absorption (λmax) | 268 nm, 274 nm[9] |

Mechanism of Action: Targeting Bacterial Cell Wall Synthesis

The bactericidal activity of Penicillin V is achieved through the inhibition of bacterial cell wall synthesis.[10] The beta-lactam ring mimics the D-Ala-D-Ala moiety of the peptidoglycan precursors, allowing it to bind to the active site of Penicillin-Binding Proteins (PBPs).[10]

References

- 1. journals.asm.org [journals.asm.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Crystal Structure of this compound Salt. | Article Information | J-GLOBAL [jglobal.jst.go.jp]

- 4. Modelling the Structure of Penicillin – Back From The Dead [mhs.ox.ac.uk]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. researchgate.net [researchgate.net]

- 7. 13C and 15N-chemical shift anisotropy of ampicillin and penicillin-V studied by 2D-PASS and CP/MAS NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Penicillin V | C16H18N2O5S | CID 6869 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. β-Lactams and β-Lactamase Inhibitors: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

A Preliminary Investigation into Penicillin V Potassium Resistance Mechanisms: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the core mechanisms governing resistance to Penicillin V Potassium, a widely used beta-lactam antibiotic. The escalating challenge of antibiotic resistance necessitates a thorough understanding of the molecular strategies employed by bacteria to evade the action of this crucial therapeutic agent. This document outlines the primary resistance mechanisms, detailed experimental protocols for their investigation, and quantitative data to support these findings.

Core Resistance Mechanisms

Resistance to this compound, and beta-lactam antibiotics in general, is primarily driven by two key mechanisms: the enzymatic degradation of the antibiotic by beta-lactamases and the alteration of the drug's target, the penicillin-binding proteins (PBPs). A third mechanism, reduced membrane permeability, can also contribute to resistance, particularly in Gram-negative bacteria.

1. Enzymatic Degradation by Beta-Lactamases:

The most prevalent mechanism of resistance involves the production of beta-lactamase enzymes, which hydrolyze the amide bond in the beta-lactam ring of penicillin, rendering the antibiotic inactive. In Staphylococcus aureus, the most common beta-lactamase is encoded by the blaZ gene. This gene is often located on mobile genetic elements like plasmids, facilitating its spread among bacterial populations. The expression of blaZ is typically inducible, meaning it is upregulated in the presence of a beta-lactam antibiotic.

2. Alteration of Penicillin-Binding Proteins (PBPs):

Penicillin V exerts its bactericidal effect by binding to and inactivating PBPs, which are essential enzymes for the synthesis of the bacterial cell wall. Resistance can arise through mutations in the genes encoding these proteins, leading to structural changes that reduce the affinity of the PBP for the antibiotic.

-

In Staphylococcus aureus , the acquisition of the mecA gene is a major mechanism of resistance to methicillin and other beta-lactams, including penicillin. The mecA gene encodes a unique PBP, PBP2a, which has a very low affinity for most beta-lactam antibiotics. This allows the bacterium to continue synthesizing its cell wall even in the presence of the drug. The mecA gene is part of a mobile genetic element called the Staphylococcal Cassette Chromosome mec (SCCmec).[1]

-

In Streptococcus pneumoniae , resistance to penicillin is primarily due to the stepwise accumulation of mutations in the genes encoding its native PBPs, particularly PBP1a, PBP2b, and PBP2x.[2][3] These mutations, often acquired through recombination with PBP genes from related streptococcal species, result in mosaic PBP genes that produce proteins with reduced affinity for penicillin.[2][3]

Quantitative Data on this compound Resistance

The following tables summarize the Minimum Inhibitory Concentration (MIC) values of Penicillin V and related penicillins against susceptible and resistant strains of Staphylococcus aureus and Streptococcus pneumoniae. The MIC is the lowest concentration of an antibiotic that prevents visible growth of a bacterium.

Table 1: Penicillin V MIC Values for Staphylococcus aureus

| Strain Type | Resistance Gene | Penicillin V MIC (µg/mL) | Penicillin G MIC (µg/mL) | Oxacillin MIC (µg/mL) |

| Penicillin-Susceptible S. aureus (PSSA) | blaZ negative | ≤ 0.125[4] | - | 0.25[4] |

| Penicillin-Resistant MSSA (PR-MSSA) | blaZ positive | > 0.125 | - | - |

| Methicillin-Resistant S. aureus (MRSA) | mecA positive | 128 to >1024[5] | 0.4 - 24[4] | - |

Table 2: Penicillin MIC Values for Streptococcus pneumoniae

| Strain Type | Resistance Mechanism | Penicillin MIC (µg/mL) |

| Penicillin-Susceptible S. pneumoniae (PSSP) | Unaltered PBPs | ≤ 0.06[6] |

| Penicillin-Intermediate S. pneumoniae (PISP) | Altered PBP2b and/or PBP2x | 0.12 - 1.0[6] |

| Penicillin-Resistant S. pneumoniae (PRSP) | Altered PBP1a, PBP2b, and PBP2x | ≥ 2.0[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate this compound resistance mechanisms.

Determination of Minimum Inhibitory Concentration (MIC)

This protocol determines the lowest concentration of this compound that inhibits the growth of a bacterial isolate.

a. Broth Microdilution Method:

-

Prepare a standardized bacterial inoculum: Culture the bacterial isolate overnight on an appropriate agar medium. Suspend several colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).

-

Prepare serial dilutions of this compound: In a 96-well microtiter plate, prepare two-fold serial dilutions of this compound in cation-adjusted Mueller-Hinton broth. The concentration range should be appropriate to determine the MIC for both susceptible and resistant organisms.

-

Inoculate the microtiter plate: Add a standardized volume of the bacterial inoculum to each well, resulting in a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).

-

Incubate: Incubate the plate at 35-37°C for 16-20 hours.

-

Determine the MIC: The MIC is the lowest concentration of the antibiotic at which there is no visible growth of the bacteria.

Beta-Lactamase Activity Assay

This protocol detects the presence of beta-lactamase enzymes.

a. Nitrocefin-Based Assay:

Nitrocefin is a chromogenic cephalosporin that changes color from yellow to red upon hydrolysis by a beta-lactamase.

-

Prepare the bacterial sample: Grow the bacterial isolate on an agar plate.

-

Perform the test:

-

Disk Method: Place a nitrocefin-impregnated paper disk on a microscope slide. Moisten the disk with a drop of sterile water. Using a sterile loop, smear a few colonies of the test organism onto the disk.

-

Liquid Method: Prepare a dense suspension of the bacteria in a small volume of saline. Add a small amount of nitrocefin solution to the suspension.

-

-

Observe for color change: A rapid change in color from yellow to red indicates the presence of beta-lactamase activity. The time to color change can provide a qualitative measure of the enzyme's activity.

Penicillin-Binding Protein (PBP) Affinity Assay

This protocol assesses the binding affinity of PBPs for Penicillin V.

a. Competition Assay with Fluorescent Penicillin:

This method uses a fluorescently labeled penicillin derivative (e.g., Bocillin FL) to visualize PBPs and a non-labeled penicillin (Penicillin V) as a competitor.

-

Prepare bacterial membranes: Grow the bacterial culture to mid-log phase. Harvest the cells by centrifugation and lyse them to release the cellular contents. Isolate the membrane fraction, which contains the PBPs, by ultracentrifugation.

-

Competition binding:

-

Incubate aliquots of the membrane preparation with increasing concentrations of unlabeled this compound for a specific time.

-

Add a fixed, saturating concentration of the fluorescent penicillin derivative to each aliquot and incubate further.

-

-

Visualize PBPs:

-

Separate the membrane proteins by SDS-PAGE.

-

Visualize the fluorescently labeled PBPs using a fluorescence scanner.

-

-

Analyze the results: A decrease in the fluorescence intensity of a specific PBP band with increasing concentrations of unlabeled Penicillin V indicates competition for binding and can be used to determine the IC₅₀ (the concentration of unlabeled penicillin required to inhibit 50% of the binding of the fluorescent probe). A higher IC₅₀ value for a particular PBP in a resistant strain compared to a susceptible strain indicates reduced affinity of that PBP for Penicillin V.

Signaling Pathways and Logical Relationships

The expression of resistance genes is often tightly regulated by complex signaling pathways. Understanding these pathways is crucial for developing strategies to overcome resistance.

Regulation of blaZ Expression in Staphylococcus aureus

The expression of the beta-lactamase gene blaZ is controlled by the bla operon, which includes the regulatory genes blaR1 and blaI.

Caption: Regulation of beta-lactamase (blaZ) expression in S. aureus.

In the absence of a beta-lactam, the BlaI repressor binds to the operator region of the bla operon, preventing the transcription of blaZ. When Penicillin V enters the cell, it binds to the extracellular sensor domain of BlaR1, a transmembrane protein. This binding event triggers a conformational change that activates the intracellular protease domain of BlaR1. The activated protease then cleaves the BlaI repressor, leading to its inactivation and dissociation from the operator. This allows for the transcription of blaZ and the subsequent production of beta-lactamase, which then inactivates the penicillin.

Regulation of mecA Expression in Staphylococcus aureus

The expression of the mecA gene, encoding the low-affinity PBP2a, is controlled by a similar regulatory system involving the mecR1 and mecI genes, which are homologous to blaR1 and blaI, respectively.

Caption: Regulation of PBP2a (mecA) expression in S. aureus.

Similar to the bla system, in the absence of a beta-lactam, the MecI repressor binds to the operator of the mec operon, inhibiting mecA transcription. Upon exposure to Penicillin V, the antibiotic binds to the MecR1 sensor, leading to the activation of its protease domain and subsequent cleavage of the MecI repressor. This derepression allows for the transcription of mecA and the production of PBP2a, which confers resistance by continuing cell wall synthesis in the presence of the antibiotic.

Experimental Workflow for Investigating Penicillin V Resistance

The following workflow outlines a logical sequence of experiments to characterize Penicillin V resistance in a bacterial isolate.

Caption: Experimental workflow for characterizing Penicillin V resistance.

This workflow begins with determining the MIC of Penicillin V for the bacterial isolate. If the isolate is found to be resistant, a beta-lactamase assay is performed. A positive result suggests that enzymatic degradation is the primary resistance mechanism, which can be confirmed by PCR for the blaZ gene. If the beta-lactamase test is negative, the focus shifts to altered PBPs. PBP affinity assays can be conducted, and for specific organisms, PCR for resistance-conferring genes like mecA in S. aureus or sequencing of pbp genes in S. pneumoniae can identify the molecular basis of resistance.

References

- 1. mecA - Wikipedia [en.wikipedia.org]

- 2. etflin.com [etflin.com]

- 3. Penicillin-binding proteins 2b and 2x of Streptococcus pneumoniae are primary resistance determinants for different classes of beta-lactam antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Penicillin susceptibility among Staphylococcus aureus skin and soft tissue infections at a children’s hospital - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. journals.asm.org [journals.asm.org]

Exploratory Studies on the Oral Bioavailability of Penicillin V Potassium: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Penicillin V, a phenoxymethyl analog of penicillin G, is a widely used oral antibiotic for treating mild to moderately severe infections caused by susceptible gram-positive bacteria. Its potassium salt, Penicillin V Potassium, is favored for oral administration due to its enhanced stability in the acidic environment of the stomach, leading to more reliable absorption compared to other forms.[1][2] This technical guide provides an in-depth exploration of the oral bioavailability of this compound, summarizing key quantitative data, detailing experimental protocols, and visualizing the pharmacokinetic pathway.

The oral bioavailability of a drug is a critical pharmacokinetic parameter that dictates its efficacy and dosing regimen. It represents the fraction of an orally administered dose that reaches the systemic circulation in an unchanged form. For this compound, an oral bioavailability of approximately 60% to 75% has been reported, indicating that a significant portion of the drug is absorbed and becomes available to exert its therapeutic effect.[1] Factors influencing this include the drug's dissolution, permeability across the intestinal epithelium, and first-pass metabolism.

This guide will delve into the methodologies used to quantify the bioavailability of this compound, providing a comprehensive resource for researchers and professionals involved in the development and evaluation of oral antibiotic therapies.

Pharmacokinetic Profile of this compound

The oral administration of this compound initiates a complex journey within the body, governed by the processes of absorption, distribution, metabolism, and excretion (ADME). Understanding these pharmacokinetic parameters is essential for optimizing therapeutic outcomes.

Data Presentation: Pharmacokinetic Parameters

The following table summarizes the key pharmacokinetic parameters of this compound based on findings from various exploratory studies.

| Parameter | Value | Reference(s) |

| Oral Bioavailability | 60% - 75% | [1] |

| Time to Peak Serum Concentration (Tmax) | ~ 60 minutes (in fasting subjects) | [1] |

| Plasma Protein Binding | 75% - 89% | [1] |

| Metabolism | 35% - 70% metabolized to inactive compounds | [1] |

| Excretion | Primarily in urine (26% - 65% of the dose recovered in 6 hours) | [1] |

| Elimination Half-life (t½) | ~ 30 minutes (in adults with normal renal function) | [1] |

Comparative Bioavailability of Penicillin V Salts

Exploratory studies have consistently demonstrated the superior bioavailability of the potassium salt of Penicillin V compared to other salt forms, such as benzathine and calcium salts. This is attributed to its higher dissolution rate and stability in gastric acid.

| Penicillin V Salt | Relative Bioavailability | Key Findings | Reference(s) |

| Potassium | Higher | More rapid absorption and significantly higher plasma concentrations at 30 minutes post-administration compared to calcium and benzathine salts. | [3][4] |

| Calcium | Lower | Decreased absorption, particularly noted in children with celiac disease. | [3] |

| Benzathine | Lower | Slower absorption and lower peak serum levels compared to the potassium salt. | [4] |

Bioequivalence Studies of Different Formulations

Bioequivalence studies are crucial for comparing the bioavailability of a generic drug product to a reference product. The following table presents data from a comparative bioavailability study of two different tablet formulations of this compound.

| Formulation | Cmax (µg/mL) | Tmax (hr) | AUC0-t (µg·h/mL) | AUC0-∞ (µg·h/mL) | Relative Bioavailability (AUC0-t) | Reference(s) |

| Test Formulation | 10.36 ± 3.67 | 0.8 ± 0.4 | 13.58 ± 2.22 | 13.62 ± 2.21 | 107.1 ± 27.7% | [5] |

| Reference Formulation | 11.70 ± 4.67 | 0.6 ± 0.3 | 13.17 ± 2.70 | 13.22 ± 2.70 | - | [5] |

Experimental Protocols

Accurate determination of the oral bioavailability of this compound relies on robust and validated experimental protocols. This section details the methodologies for key in vivo and in vitro experiments.

In Vivo Oral Bioavailability Study in Humans

This protocol outlines a typical single-dose, two-treatment, two-period crossover study design as recommended by regulatory agencies like the FDA for determining the bioequivalence of oral drug products.[6]

1. Study Design:

-

Design: A randomized, open-label, single-dose, two-period crossover study with a washout period of at least 7 days between treatments.

-

Subjects: Healthy adult male and non-pregnant, non-lactating female volunteers. Subjects should be screened for any history of penicillin allergy.

-

Treatments:

-

Test Product: A single oral dose of the this compound formulation under investigation.

-

Reference Product: A single oral dose of a recognized standard this compound formulation.

-

-

Administration: The drug is administered with a standardized volume of water after an overnight fast of at least 10 hours. Food is typically withheld for at least 4 hours post-dose.

2. Blood Sampling:

-

Venous blood samples are collected in tubes containing an appropriate anticoagulant at predefined time points.

-

Sampling Schedule: Pre-dose (0 hours), and at 0.25, 0.5, 0.75, 1, 1.5, 2, 3, 4, 6, and 8 hours post-dose.

-

Sample Processing: Plasma is separated by centrifugation and stored frozen at -20°C or below until analysis.

3. Analytical Method - High-Performance Liquid Chromatography (HPLC):

-

Principle: HPLC is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

-

Sample Preparation:

-

Thaw plasma samples at room temperature.

-

Perform solid-phase extraction (SPE) or liquid-liquid extraction to isolate Penicillin V from plasma proteins and other endogenous components. A C18 cartridge is commonly used for SPE.[1]

-

Evaporate the organic solvent and reconstitute the residue in the mobile phase.

-

-

Chromatographic Conditions:

-

Quantification: The concentration of Penicillin V in the plasma samples is determined by comparing the peak area of the analyte to a standard curve prepared with known concentrations of Penicillin V.

4. Pharmacokinetic Analysis:

-

The following pharmacokinetic parameters are calculated from the plasma concentration-time data for each subject and for each treatment:

-

Cmax: The maximum observed plasma concentration.

-

Tmax: The time to reach Cmax.

-

AUC0-t: The area under the plasma concentration-time curve from time zero to the last measurable concentration, calculated using the linear trapezoidal rule.

-

AUC0-∞: The area under the plasma concentration-time curve from time zero to infinity, calculated as AUC0-t + (Clast / λz), where Clast is the last measurable concentration and λz is the terminal elimination rate constant.

-

t½: The elimination half-life, calculated as 0.693 / λz.

-

-

Statistical Analysis: The bioequivalence of the test and reference products is assessed by comparing the 90% confidence intervals for the ratio of the geometric means of Cmax, AUC0-t, and AUC0-∞. The acceptance range for bioequivalence is typically 80% to 125%.

In Vitro Permeability Assay - Caco-2 Cell Model

The Caco-2 cell line, derived from a human colon adenocarcinoma, is a well-established in vitro model for predicting the intestinal permeability of drugs. When cultured on semi-permeable supports, these cells differentiate to form a monolayer with characteristics similar to the intestinal epithelium.

1. Cell Culture:

-

Caco-2 cells are seeded on permeable filter supports (e.g., Transwell® inserts) and cultured for 18-22 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.[2]

-

The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

2. Permeability Assay:

-

The experiment is performed by adding the test compound (this compound) to the apical (AP) side of the monolayer, which represents the intestinal lumen.

-

Samples are collected from the basolateral (BL) side, representing the blood circulation, at various time points over a 2-hour incubation period.[2]

-

To investigate the potential for active efflux, the transport of the compound is also measured in the reverse direction (BL to AP).

-

The concentration of this compound in the collected samples is determined by a suitable analytical method, such as HPLC-MS/MS.

3. Data Analysis:

-

The apparent permeability coefficient (Papp) is calculated using the following equation:

-

Papp (cm/s) = (dQ/dt) / (A * C0)

-

Where:

-

dQ/dt is the rate of drug transport across the monolayer (mol/s).

-

A is the surface area of the filter membrane (cm²).

-

C0 is the initial concentration of the drug in the donor compartment (mol/cm³).

-

-

-

The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the drug is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.[2]

Microbiological Assay

A microbiological assay can be used as an alternative or complementary method to HPLC for determining the concentration of biologically active Penicillin V in serum or plasma.

1. Principle:

-

This assay is based on the principle of comparing the inhibition of growth of a susceptible microorganism by the test sample with the inhibition produced by a known concentration of a Penicillin V standard.

-

The size of the zone of inhibition is proportional to the concentration of the antibiotic.

2. Methodology (Cylinder-Plate Method):

-

Test Organism: A standardized culture of a susceptible microorganism, such as Staphylococcus aureus or Bacillus subtilis, is used.

-

Assay Plates: Petri dishes are prepared with a base layer of agar medium followed by a seed layer inoculated with the test organism.

-

Standard and Sample Preparation:

-

A series of standard solutions of this compound with known concentrations are prepared.

-

The test plasma/serum samples are diluted to fall within the range of the standard curve.

-

-

Assay Procedure:

-

Sterile stainless steel or porcelain cylinders are placed on the surface of the seeded agar.

-

A fixed volume of each standard solution and test sample is added to the cylinders.

-

The plates are incubated under controlled conditions to allow for bacterial growth and the formation of inhibition zones.

-

-

Data Analysis:

-

The diameter of the zones of inhibition is measured.

-

A standard curve is constructed by plotting the zone diameter against the logarithm of the antibiotic concentration.

-

The concentration of Penicillin V in the test samples is determined by interpolating their zone diameters on the standard curve.

-

Visualization of Pharmacokinetic and Experimental Workflows

To provide a clearer understanding of the processes involved in determining the oral bioavailability of this compound, the following diagrams have been created using the DOT language.

Caption: Pharmacokinetic pathway of oral this compound.

Caption: Experimental workflow for an in vivo bioavailability study.

Conclusion